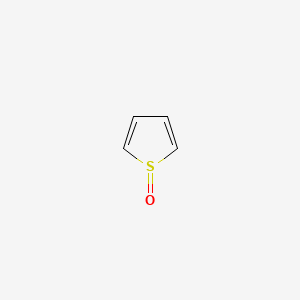

Thiophene oxide

Description

Structure

3D Structure

Properties

CAS No. |

159159-41-8 |

|---|---|

Molecular Formula |

C4H4OS |

Molecular Weight |

100.14 g/mol |

IUPAC Name |

thiophene 1-oxide |

InChI |

InChI=1S/C4H4OS/c5-6-3-1-2-4-6/h1-4H |

InChI Key |

LWRYDHOHXNQTSK-UHFFFAOYSA-N |

SMILES |

C1=CS(=O)C=C1 |

Canonical SMILES |

C1=CS(=O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Thiophene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene oxide (C₄H₄OS) is a heterocyclic compound that has garnered significant interest in various fields of chemical research, including organic synthesis and medicinal chemistry. It is a reactive intermediate, primarily known for its role in the oxidation of thiophene and as a versatile diene in cycloaddition reactions.[1] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, including its synthesis, stability, reactivity, and structural and spectroscopic characteristics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas where thiophene chemistry plays a crucial role.

Synthesis and Stability

The synthesis of thiophene oxides is most commonly achieved through the direct oxidation of the corresponding thiophenes. A widely used method involves the oxidation with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O).[2] The reaction is typically carried out at low temperatures, around -20 °C, to prevent over-oxidation to the more stable thiophene-S,S-dioxides.[2] The Lewis acid is believed to activate the peracid and complex with the resulting this compound, reducing its susceptibility to further oxidation.[2]

Thiophene oxides are generally unstable and are often generated in situ for subsequent reactions.[1] Their stability is highly dependent on the substitution pattern on the thiophene ring. Bulky substituents at the 2- and 5-positions can significantly enhance thermal stability.[3] In solution and upon exposure to light, thiophene oxides have a much shorter lifetime, often reverting to the corresponding thiophenes.[2] While quantitative data on the half-life of the parent thiophene-1-oxide is scarce due to its transient nature, the slow deoxygenation in the dark suggests a longer but still limited lifespan under such conditions.[1]

Reactivity

The chemistry of this compound is dominated by its high reactivity, particularly its utility as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions).[1] This reactivity stems from the disruption of the aromaticity of the thiophene ring upon oxidation of the sulfur atom.[4]

Cycloaddition Reactions

Thiophene oxides readily react with a variety of dienophiles, including alkenes and alkynes, to form 7-thiabicyclo[2.2.1]heptene S-oxide derivatives.[1] These reactions often proceed with high stereoselectivity.[1] The resulting cycloadducts are valuable synthetic intermediates that can undergo further transformations, such as the extrusion of sulfur monoxide (SO) to yield highly substituted aromatic compounds.[1]

Structural Properties

The introduction of the S=O bond in this compound leads to a significant deviation from the planar structure of thiophene. X-ray crystallographic studies on substituted thiophene oxides have confirmed the non-planar geometry of the five-membered ring.[5]

| Parameter | Bond | 3,4-di-t-butylthiophene 1-oxide |

| Bond Length | C1-C2 | 1.340(2) Å |

| C2-C3 | 1.527(2) Å | |

| C1-S | 1.747(2) Å | |

| S-O | 1.494(1) Å | |

| Bond Angle | C1-S-C4 | 89.8(1)° |

| C1-C2-C3 | 110.8(1)° | |

| Table 1: Selected bond lengths and angles for 3,4-di-t-butylthiophene 1-oxide, as determined by X-ray crystallography.[1] |

Spectroscopic Properties

The spectroscopic characterization of this compound is crucial for its identification and for understanding its electronic structure. Due to the instability of the parent compound, much of the available data comes from studies on more stable, substituted derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing thiophene oxides. The oxidation of the sulfur atom influences the chemical shifts of the ring protons and carbons.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Unsubstituted Thiophene-1-oxide (Predicted) | CDCl₃ | ~6.5 - 7.5 | ~120 - 140 |

Vibrational and Electronic Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide further insights into the structure and electronic properties of thiophene oxides. A key diagnostic feature in the IR spectrum is the S=O stretching vibration.

| Spectroscopy | Feature | Wavenumber/Wavelength Range |

| IR | S=O stretch | 1050-1100 cm⁻¹ |

| UV-Vis | π → π* transitions | ~250-350 nm (predicted) |

Table 3: Characteristic spectroscopic data for thiophene oxides.[1]

Experimental Protocols

Synthesis of a Substituted this compound

The following is a representative procedure for the synthesis of a substituted thiophene-S-oxide, adapted from the literature.[2]

Synthesis of 2,5-bis(tert-butyl)thiophene-S-oxide:

-

To a solution of 2,5-bis(tert-butyl)thiophene (1.0 eq) in dry dichloromethane (CH₂Cl₂) at -20 °C, add boron trifluoride etherate (BF₃·Et₂O) (1.0 eq).

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in dry CH₂Cl₂ to the reaction mixture while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-S-oxide.

Diels-Alder Reaction of a this compound

The following provides a general outline for a Diels-Alder reaction involving a this compound generated in situ.

Diels-Alder Reaction with N-Phenylmaleimide:

-

Generate the this compound in situ using the procedure described above.

-

To the cold solution of the this compound, add a solution of N-phenylmaleimide (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂).

-

Allow the reaction mixture to slowly warm to room temperature and stir for a specified period, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be summarized in a logical workflow, from its formation to its participation in key reactions.

Conclusion

This compound is a fascinating and highly reactive molecule with significant potential in organic synthesis. Its ability to act as a diene in Diels-Alder reactions provides a powerful tool for the construction of complex molecular architectures. While its inherent instability presents challenges, the development of controlled synthetic methods has enabled its use as a valuable transient intermediate. This guide has summarized the core fundamental properties of this compound, providing a solid foundation for researchers and scientists working in this exciting area of chemistry. Further research into the stabilization of thiophene oxides and the exploration of their reactivity will undoubtedly lead to new and innovative applications in the future.

References

The Elusive Ring: A Technical History of Thiophene S-Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene S-oxides, five-membered heterocyclic compounds featuring a sulfoxide group within the aromatic ring, have long been a subject of fascination and challenge in synthetic chemistry. Initially proposed as transient intermediates, their inherent instability and high reactivity made their isolation and characterization a significant hurdle.[1] For decades, they were considered elusive molecules, primarily known as fleeting species in the oxidation of thiophenes to their more stable S,S-dioxides.[1][2] However, the development of targeted synthetic strategies, particularly from the mid-1990s onwards, has unveiled their rich chemistry and established them as versatile building blocks, especially as reactive dienes in cycloaddition reactions.[1][3][4] Their role as metabolites of thienyl-containing pharmaceuticals, such as the anti-platelet drugs ticlopidine and clopidogrel, further underscores their importance in medicinal chemistry and drug development.[1][5]

This technical guide provides an in-depth exploration of the historical evolution of thiophene S-oxide synthesis, detailing the key breakthroughs, methodologies, and the chemical principles that transformed them from laboratory curiosities into accessible synthetic targets.

Early History: Glimpses of a Reactive Intermediate

The existence of thiophene S-oxides was first inferred from the by-products of thiophene oxidation reactions. When thiophenes are treated with strong oxidizing agents like peracids or hydrogen peroxide, the primary products are typically the highly stable thiophene S,S-dioxides.[2][6] However, the isolation of self-dimerization products, known as "sesquioxides," pointed towards the formation of a reactive intermediate.[6] These dimers arise from a Diels-Alder type cycloaddition where one thiophene S-oxide molecule acts as the diene and another acts as the dienophile.

The first reported, albeit low-yield, synthesis and isolation of a thiophene S-oxide did not occur until 1970.[2] Another early method, which generated the parent thiophene S-oxide as a transient species, involved the bis-dehydromesylation of a 3,4-dimesyloxy-2,3,4,5-tetrahydrothiophene S-oxide.[1][4] These early efforts highlighted the principal challenges: the ease of over-oxidation to the S,S-dioxide and the propensity for rapid dimerization.[2][3]

Key Synthetic Breakthroughs and Methodologies

The modern era of thiophene S-oxide chemistry began with the development of two main reliable synthetic routes that allowed for their preparation and isolation in pure form.[3][7]

Controlled Oxidation of Thiophenes

The most direct approach to thiophene S-oxides is the selective oxidation of the corresponding thiophenes. The key to preventing over-oxidation to the S,S-dioxide was found in the use of acid catalysts in conjunction with peroxy acids.

The Role of Lewis and Protic Acids: In the mid-1990s, a significant breakthrough was achieved by performing the peracid oxidation in the presence of a Lewis acid, most commonly boron trifluoride etherate (BF₃·Et₂O).[2][4] The reaction is typically carried out at low temperatures (e.g., -20°C) to enhance the stability of the product.[2] The acid is believed to serve two primary functions:

-

Activation of the peracid: The acid can activate the oxidizing agent, facilitating the reaction at lower temperatures.[2]

-

Stabilization of the S-oxide: The acid can complex with the newly formed thiophene S-oxide. This complexation decreases the electron density on the sulfur atom, making it less susceptible to a second oxidation step.[2]

Similarly, protic acids like trifluoroacetic acid (CF₃CO₂H) have been successfully used with hydrogen peroxide (H₂O₂) to achieve the selective mono-oxidation.[4][8]

dot

Caption: Historical progression of thiophene S-oxide synthesis.

This acid-catalyzed oxidation has become a cornerstone for accessing a wide variety of substituted thiophene S-oxides.

The Zirconacyclopentadiene Route

A second, highly versatile strategy for preparing aryl-substituted thiophene S-oxides involves the use of zirconacyclopentadienes.[3][4] This method proceeds in two main steps:

-

Formation of Zirconacyclopentadiene: Diarylacetylenes react with dicyclopentadienylzirconium dichloride (Cp₂ZrCl₂) to form a zirconacyclopentadiene intermediate.[4]

-

Sulfur Insertion: The zirconacycle is then treated with a sulfur dioxide (SO₂) source, such as thionyl chloride (SOCl₂) or sulfur dioxide gas, which inserts the SO group to form the thiophene S-oxide ring.[3][4]

This pathway offers an alternative to direct oxidation and is particularly useful for constructing sterically congested or electronically specific thiophene S-oxides that may be challenging to access via oxidation.

Caption: Experimental workflow for the oxidation of thiophenes.

Conclusion

The journey to synthesize and isolate thiophene S-oxides is a compelling story of chemical perseverance. From being recognized only as elusive intermediates, they have emerged as valuable and accessible synthetic targets. The development of controlled oxidation reactions using Lewis or protic acids and the alternative zirconacyclopentadiene route have been pivotal. These methodologies have not only allowed for the fundamental study of their structure and reactivity but have also opened the door for their application in complex molecule synthesis and for understanding their role in the metabolism of thiophene-containing drugs. For researchers in organic synthesis and drug development, a firm grasp of the history and methods of thiophene S-oxide synthesis provides a powerful tool for molecular design and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.org [mdpi.org]

- 3. mdpi.org [mdpi.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Elusive Thiophene 1-Oxide: A Technical Guide to its Discovery and Reactivity as a Fleeting Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene 1-oxides are highly reactive, non-aromatic heterocyclic compounds that have long been postulated as transient intermediates in the oxidation of thiophenes. Their fleeting existence makes direct observation challenging, yet their pivotal role in chemical synthesis and drug metabolism has driven significant research into their generation, characterization, and trapping. This technical guide provides an in-depth exploration of the discovery of thiophene 1-oxide as a reactive intermediate, detailing its generation, reactivity, and the experimental and computational methods used to study this enigmatic molecule.

The Discovery: An Indirect Unveiling

The existence of thiophene 1-oxides was first inferred from the products of thiophene oxidation. Early studies noted that the oxidation of thiophenes could lead to the corresponding thiophene 1,1-dioxides. However, the reaction pathway was hypothesized to proceed through a stepwise oxidation, with the thiophene 1-oxide as the initial, unstable intermediate. The high reactivity of this intermediate, particularly its propensity to undergo Diels-Alder reactions, provided the key to its "discovery" through trapping experiments. By carrying out the oxidation of thiophenes in the presence of suitable dienophiles, researchers were able to intercept the thiophene 1-oxide before it could dimerize or be further oxidized, thus providing strong evidence for its transient formation.

Generation of Thiophene 1-Oxide: In Situ Approaches

Direct isolation of simple thiophene 1-oxides is generally not feasible due to their high reactivity. Therefore, they are typically generated in situ for immediate use in subsequent reactions. The most common method for generating thiophene 1-oxides is the controlled oxidation of the parent thiophene.

Several oxidizing agents have been employed, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a popular choice. A critical aspect of this synthesis is preventing the over-oxidation to the more stable thiophene 1,1-dioxide. This is often achieved by conducting the reaction at low temperatures and, crucially, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a protic acid.[1] The acid is believed to activate the peracid and also to complex with the newly formed thiophene 1-oxide, which reduces the electron density on the sulfur atom and makes it less susceptible to a second oxidation step.[1]

dot

Caption: In situ generation of thiophene 1-oxide.

Reactivity: A Potent Diene in Diels-Alder Reactions

The loss of aromaticity upon S-oxidation makes thiophene 1-oxides potent dienes in [4+2] cycloaddition reactions. This high reactivity is the cornerstone of their synthetic utility and the primary method for their indirect detection. They readily react with a variety of dienophiles, including quinones, maleimides, and acetylenic compounds.

dot```dot graph Diels_Alder_Reaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Thiophene_1_Oxide [label="Thiophene 1-Oxide\n(Diene)", fillcolor="#FBBC05"]; Dienophile [label="Dienophile\n(e.g., Benzoquinone)", shape=ellipse, fillcolor="#FFFFFF"]; Adduct [label="Diels-Alder Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiophene_1_Oxide -> Adduct; Dienophile -> Adduct;

{rank=same; Thiophene_1_Oxide; Dienophile} }

Caption: Metabolic activation of thiophene drugs.

Conclusion

The discovery of thiophene 1-oxide as a reactive intermediate, primarily through in situ trapping experiments, has opened up new avenues in both synthetic organic chemistry and drug metabolism research. While its transient nature continues to pose significant challenges for direct characterization, the combination of clever experimental design and powerful computational tools has provided a detailed understanding of its formation and reactivity. For researchers in drug development, an awareness of the potential for thiophene S-oxide formation is crucial for predicting and mitigating potential metabolic liabilities of thiophene-containing drug candidates. The ongoing exploration of the chemistry of this fascinating intermediate promises to yield further insights and applications in the years to come.

References

A Tale of Two Oxides: A Deep Dive into Thiophene-1-oxide and Thiophene-1,1-dioxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a cornerstone of heterocyclic chemistry, undergoes oxidation to yield two key derivatives with markedly different properties and reactivities: thiophene-1-oxide and thiophene-1,1-dioxide. While structurally similar, the seemingly minor difference in the oxidation state of the sulfur atom profoundly impacts their aromaticity, stability, and synthetic utility. This guide provides a comprehensive exploration of the fundamental distinctions between these two compounds, offering insights into their synthesis, structural characteristics, reactivity, and relevance in medicinal chemistry.

Core Chemical and Physical Properties: A Comparative Overview

The addition of one or two oxygen atoms to the sulfur in the thiophene ring dramatically alters the molecule's electronic structure and geometry. Thiophene is an aromatic compound, but this aromaticity is disrupted upon oxidation.

Thiophene-1-oxide is generally considered non-aromatic and exists as a reactive diene. The sulfur atom is pyramidal, and the molecule is not planar. This lack of planarity and the disruption of the cyclic π-electron system contribute to its high reactivity and thermal instability. In fact, the parent thiophene-1-oxide is a transient species that readily undergoes Diels-Alder dimerization.[1]

Thiophene-1,1-dioxide , on the other hand, is also non-aromatic and behaves as a highly reactive α,β-unsaturated sulfone. The two lone pairs of electrons on the sulfur atom are involved in bonding with the oxygen atoms, precluding their participation in the π-system of the ring.[2] This compound is more stable than its mono-oxidized counterpart but is still a potent dienophile and diene in cycloaddition reactions.[2]

The structural and electronic differences are reflected in their spectroscopic properties.

| Property | Thiophene-1-oxide | Thiophene-1,1-dioxide |

| Molecular Formula | C₄H₄OS | C₄H₄O₂S |

| Molecular Weight | 100.14 g/mol [3] | 116.14 g/mol [4] |

| Aromaticity | Non-aromatic[1] | Non-aromatic[2] |

| Stability | Highly reactive, thermally labile, prone to dimerization[1] | More stable than thiophene-1-oxide, but still reactive[2] |

| Geometry | Non-planar, pyramidal sulfur | Planar ring |

| ¹H NMR (CDCl₃) | Complex, broad signals due to instability | δ ~6.8-7.0 ppm (α-H), ~6.3-6.5 ppm (β-H) |

| ¹³C NMR (CDCl₃) | Data for parent compound is scarce due to instability | δ ~125-130 ppm (α-C), ~120-125 ppm (β-C) |

Table 1: Comparative Properties of Thiophene-1-oxide and Thiophene-1,1-dioxide

Synthesis and Experimental Protocols

The primary route to both thiophene-1-oxide and thiophene-1,1-dioxide is the oxidation of thiophene or its derivatives. The choice of oxidizing agent and reaction conditions dictates the final product.

Synthesis of Thiophene-1-oxide

The synthesis of thiophene-1-oxides is challenging due to their inherent instability and the propensity for over-oxidation to the corresponding S,S-dioxides.[1] A common method involves the oxidation of thiophenes with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at low temperatures. The Lewis acid is believed to coordinate to the initially formed S-oxide, deactivating it towards further oxidation.[5]

Experimental Protocol: Synthesis of 2,5-disubstituted Thiophene-1-oxide [5]

-

Dissolve the substituted thiophene (1.0 eq) in dry dichloromethane (CH₂Cl₂) and cool the solution to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise to the cooled solution.

-

In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in dry CH₂Cl₂.

-

Add the m-CPBA solution dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel at low temperature to isolate the thiophene-1-oxide.

Synthesis of Thiophene-1,1-dioxide

Thiophene-1,1-dioxides are more readily prepared by the oxidation of thiophenes, often using stronger oxidizing agents or more forcing conditions than for the mono-oxidation.[6] Dimethyldioxirane (DMDO) and peroxy acids like m-CPBA are commonly employed.[6][7]

Experimental Protocol: Synthesis of Thiophene-1,1-dioxide [7]

-

Prepare a solution of dimethyldioxirane (DMDO) in acetone.

-

Dissolve thiophene (1.0 eq) in acetone and cool the solution to -20 °C.

-

Add the DMDO solution (2.5 eq) dropwise to the thiophene solution while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent and any volatile byproducts under reduced pressure at a temperature below -40 °C to obtain the crystalline thiophene-1,1-dioxide.

-

Due to its instability at room temperature, the product should be stored at low temperatures and handled quickly.

Reactivity: The World of Cycloadditions

The loss of aromaticity in both thiophene-1-oxide and thiophene-1,1-dioxide unmasks their diene and dienophilic character, making them valuable partners in cycloaddition reactions, particularly the Diels-Alder reaction.

Thiophene-1-oxide in Diels-Alder Reactions

Thiophene-1-oxides are highly reactive dienes that readily react with a variety of dienophiles.[8] These reactions can be highly stereoselective. The instability of the parent thiophene-1-oxide often necessitates its in-situ generation for synthetic applications.

Experimental Protocol: In-situ Diels-Alder Reaction of Thiophene-1-oxide [8]

-

Dissolve thiophene (1.0 eq) and the desired dienophile (e.g., N-phenylmaleimide, 1.2 eq) in chloroform (CHCl₃).

-

Cool the solution to 0 °C.

-

Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in CHCl₃ to the reaction mixture.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

-

Monitor the formation of the Diels-Alder adduct by TLC.

-

After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude adduct by column chromatography or recrystallization.

Thiophene-1,1-dioxide in Diels-Alder Reactions

Thiophene-1,1-dioxides are versatile participants in Diels-Alder reactions, capable of acting as both a diene and a dienophile.[2] As electron-deficient dienes, they react readily with electron-rich dienophiles. Conversely, the electron-withdrawing sulfone group activates the double bonds for reaction with dienes. A key feature of these reactions is the frequent extrusion of sulfur dioxide (SO₂) from the initial cycloadduct, leading to the formation of new carbocyclic rings.

Experimental Protocol: Diels-Alder Reaction of Thiophene-1,1-dioxide with a Dienophile

-

Dissolve thiophene-1,1-dioxide (1.0 eq) and the dienophile (e.g., cyclopentadiene, 1.5 eq) in a suitable solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

The reaction time will vary depending on the reactivity of the dienophile.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting cycloadduct may be purified by column chromatography or recrystallization. In many cases, the adduct will spontaneously lose SO₂ upon heating to afford a diene.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General oxidation pathways of thiophene.

Caption: Diels-Alder reactivity of thiophene oxides.

Biological Significance and Drug Development

The thiophene moiety is a well-established pharmacophore present in numerous approved drugs.[9] The metabolism of these drugs can involve the oxidation of the thiophene ring, leading to the formation of reactive metabolites such as thiophene-1-oxides and thiophene epoxides.[10] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, which can lead to drug-induced toxicity, particularly hepatotoxicity.[11] A notable example is the drug tienilic acid, which was withdrawn from the market due to cases of severe hepatitis linked to the formation of reactive metabolites.[11]

Understanding the metabolic pathways of thiophene-containing drugs is therefore crucial in drug development. The propensity of a thiophene derivative to be oxidized to a reactive S-oxide can be a key factor in its safety profile.

Caption: Metabolic activation of thiophene drugs.

Conversely, the unique reactivity of thiophene-1,1-dioxides has been harnessed in the design of novel therapeutic agents. Their ability to act as bioorthogonal dienes in Diels-Alder reactions has been explored for applications in targeted drug delivery and bioimaging. Furthermore, the electron-withdrawing nature of the sulfone group in thiophene-1,1-dioxides can be utilized to tune the electronic properties of molecules, which is of interest in the development of materials for organic electronics and sensors.[2]

Conclusion

Thiophene-1-oxide and thiophene-1,1-dioxide, while originating from the same heterocyclic scaffold, represent two distinct classes of compounds with a rich and diverse chemistry. The mono-oxide is a fleeting, non-aromatic diene, whose reactivity is often harnessed in situ. The di-oxide is a more stable yet highly versatile building block, participating in a range of cycloaddition reactions, often with the characteristic extrusion of sulfur dioxide. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of the fundamental differences in their stability, reactivity, and metabolic fate is paramount for their effective application in the design of novel molecules and materials. The synthetic protocols and comparative data presented in this guide offer a solid foundation for further exploration and innovation in the fascinating chemistry of thiophene oxides.

References

- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of thiophene 1,1-dioxides and tuning their optoelectronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene oxide | C4H4OS | CID 9548690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene, 1,1-dioxide | C4H4O2S | CID 117926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Thiophene 1-Oxide

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene 1-oxide is a five-membered, sulfur-containing heterocyclic compound that represents the partially oxidized form of thiophene. Unlike the aromatic and stable parent thiophene, thiophene 1-oxide is a highly reactive and generally unstable intermediate. Its significance lies in its role as a transient species in the metabolic pathways of thiophene-containing drugs and as a versatile building block in organic synthesis. The inherent instability of the parent compound, which readily dimerizes or undergoes further oxidation to the sulfone (thiophene 1,1-dioxide), makes its direct characterization challenging. Consequently, spectroscopic studies often rely on sterically hindered, more stable derivatives or computational methods.

This guide provides a comprehensive overview of the key spectroscopic techniques used to identify and characterize thiophene 1-oxides, offering detailed experimental protocols and data interpretation guidelines for professionals in research and drug development.

Synthesis of Thiophene 1-Oxide

The primary route to synthesizing thiophene 1-oxides is the controlled oxidation of the corresponding thiophene. Over-oxidation to the thermodynamically more stable thiophene 1,1-dioxide is a common side reaction that must be carefully managed. The most effective method involves the use of a peracid in the presence of a Lewis acid at low temperatures.[1]

General Synthesis Pathway

The reaction involves the electrophilic attack of an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), on the sulfur atom of the thiophene ring. The presence of a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), is crucial. The Lewis acid coordinates to the newly formed sulfoxide oxygen, reducing the electron density on the sulfur atom and thus deactivating it towards a second oxidation step.[1] Conducting the reaction at low temperatures (e.g., -20 °C) is essential to control reactivity and allow for the isolation of the monoxide.[1]

Caption: Workflow for the synthesis and purification of thiophene 1-oxide.

Detailed Experimental Protocol: Synthesis of 2,5-di-tert-butylthiophene 1-Oxide

This protocol is adapted from a representative procedure for preparing sterically hindered, stable thiophene S-oxides.[1]

-

Preparation: To a solution of 2,5-di-tert-butylthiophene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add boron trifluoride etherate (BF₃·Et₂O) (10.0 eq).

-

Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetone bath.

-

Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (~77% purity, 1.3 eq) in anhydrous CH₂Cl₂ dropwise to the cooled solution over 15 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Reaction: Stir the reaction mixture at -20 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30 minutes to neutralize the acids.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30 °C).

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thiophene 1-oxide.

Spectroscopic Characterization

The following section details the primary spectroscopic methods for characterizing thiophene 1-oxides. Due to the instability of the parent compound, data from the more stable 2,5-di-tert-butylthiophene 1-oxide is often used as a reference, alongside data from the parent thiophene for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of thiophene 1-oxides. ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the ring protons and carbons, confirming the S-oxidation state and substitution pattern. The oxidation of the sulfur atom breaks the aromaticity of the thiophene ring, leading to significant upfield shifts for the ring protons and carbons compared to the parent thiophene.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Compound | Nucleus | C2/H2 & C5/H5 | C3/H3 & C4/H4 | Reference |

|---|---|---|---|---|

| Thiophene | ¹H | ~7.33 | ~7.12 | [2] |

| ¹³C | ~125.6 | ~127.3 | [3] | |

| 2,5-di-tert-butylthiophene 1-oxide | ¹H | - | ~6.30 | Inferred from similar structures |

| | ¹³C | ~145.0 (C-tBu) | ~120.0 | Inferred from similar structures |

Note: Precise data for the parent thiophene 1-oxide is scarce due to its instability. Values for substituted derivatives are used for approximation.

-

Sample Preparation: Dissolve 5-10 mg of the purified thiophene 1-oxide derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0 ppm).

-

Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the sulfinyl (S=O) functional group. The S=O stretching vibration gives rise to a strong and characteristic absorption band. For most sulfoxides, this band appears in the range of 1030-1070 cm⁻¹. This peak is absent in the spectrum of the parent thiophene.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration | Typical Range | Intensity | Reference |

|---|---|---|---|---|

| Thiophene Ring | ||||

| C-H stretch (aromatic) | ν(C-H) | 3120 - 3050 | Medium-Weak | [4] |

| C=C stretch (ring) | ν(C=C) | 1530 - 1350 | Medium | [5] |

| C-S stretch (ring) | ν(C-S) | ~840 & ~650 | Medium | [5] |

| Sulfoxide Group |

| S=O stretch | ν(S=O) | 1070 - 1030 | Strong |[6] |

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for key absorption bands, paying close attention to the 1030-1070 cm⁻¹ region for the S=O stretch.

UV-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Maxima (λ_max)

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Thiophene | Hexane | 235 | π → π* | [7] |

| Substituted Thiophenes | Various | 260 - 440 | π → π, n → π | [8] |

| Thiophene 1-Oxide | - | (Not reported) | - | - |

-

Sample Preparation: Prepare a dilute solution of the thiophene 1-oxide derivative in a UV-transparent solvent (e.g., hexane, acetonitrile, or ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Correction: Use the pure solvent to record a baseline correction (blank).

-

Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental formula of thiophene 1-oxides. Furthermore, their fragmentation patterns are highly diagnostic. Thiophene S-oxides characteristically lose an oxygen atom, resulting in a significant peak at [M-16]⁺.[9][10] This fragmentation pathway distinguishes them from the corresponding S,S-dioxides (sulfones), which typically show a loss of sulfur monoxide ([M-48]⁺) or sulfur dioxide ([M-64]⁺).

-

Molecular Ion (M⁺): Should be clearly visible to confirm the molecular weight.

-

Key Fragment ([M-O]⁺): Loss of a single oxygen atom (16 Da) is characteristic of a sulfoxide.[9]

-

Other Fragments: Further fragmentation of the thiophene ring may occur.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC-MS) interface for volatile compounds.

-

Ionization: Use a standard electron impact (EI) ionization energy of 70 eV.

-

Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.

-

High-Resolution MS (HRMS): For unambiguous formula determination, perform HRMS analysis (e.g., via ESI-TOF) to obtain the exact mass to within a few parts per million (ppm).

Computational Spectroscopy and Analysis Workflow

Given the reactive nature of many thiophene 1-oxides, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting and corroborating spectroscopic data.

Caption: Workflow for computational prediction of spectroscopic data.

Reactivity Profile: Diels-Alder Reaction

Thiophene 1-oxides are excellent dienes for [4+2] cycloaddition (Diels-Alder) reactions.[11] The loss of aromaticity makes the ring system behave like a cyclic diene, readily reacting with a wide array of dienophiles (e.g., maleimides, alkynes). The initial cycloadducts can then extrude sulfur monoxide (SO) either thermally or photochemically to yield highly substituted arenes.[11]

Caption: Diels-Alder reaction pathway for thiophene 1-oxide.

Conclusion

The spectroscopic characterization of thiophene 1-oxide requires a multi-technique approach. Due to the compound's inherent reactivity, analysis often relies on stable, sterically protected analogues. NMR spectroscopy is paramount for confirming the loss of aromaticity and determining the substitution pattern. The definitive identification of the sulfoxide group is achieved through IR spectroscopy, specifically by observing the strong S=O stretch around 1050 cm⁻¹. Mass spectrometry provides crucial confirmation of molecular weight and a characteristic [M-16]⁺ fragmentation peak. These experimental techniques, when augmented by computational DFT methods, provide a robust framework for the unambiguous characterization of this important class of reactive intermediates.

References

- 1. mdpi.org [mdpi.org]

- 2. Sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. iosrjournals.org [iosrjournals.org]

- 6. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. ekwan.github.io [ekwan.github.io]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Electronic Properties of Thiophene 1-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene 1-oxide, a heterocyclic compound featuring a five-membered ring containing a sulfoxide group, occupies a unique chemical space between the aromatic thiophene and the non-aromatic thiophene 1,1-dioxide. This guide provides a comprehensive overview of the electronic properties of thiophene 1-oxide, focusing on its molecular structure, synthesis, reactivity, and computational analysis. The interplay of its non-planar geometry and the presence of the sulfoxide moiety imparts distinct electronic characteristics that are of significant interest in the fields of medicinal chemistry and materials science. Thiophene derivatives are integral components of numerous pharmaceuticals, and understanding the electronic modifications introduced by oxidation at the sulfur atom is crucial for the rational design of new therapeutic agents.[1][2]

Molecular Structure and Aromaticity

The introduction of a single oxygen atom to the sulfur in the thiophene ring dramatically alters its geometry and electronic structure. Unlike the planar and aromatic thiophene, thiophene 1-oxide adopts a non-planar, envelope-like conformation.[3] This structural change disrupts the cyclic delocalization of π-electrons, leading to a significant reduction in aromaticity.

Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic landscape of thiophene 1-oxide. These studies consistently show a pyramidal sulfur atom, further contributing to the ring's non-planarity.

Aromaticity Indices:

The aromaticity of thiophene 1-oxide has been a subject of theoretical investigation. Aromaticity is not a directly observable quantity but can be estimated using various computational indices. Two common indices are the Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

-

NICS: This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

-

ASE: This index quantifies the energetic stabilization of a cyclic conjugated system compared to an appropriate acyclic reference.

Calculations have shown that thiophene 1-oxide exhibits NICS values that are significantly less negative than those of thiophene, confirming its reduced aromatic character.

Below are tables summarizing key structural and electronic parameters for thiophene 1-oxide and related compounds, compiled from computational studies.

Table 1: Calculated Structural Parameters of Thiophene and Thiophene 1-Oxide

| Parameter | Thiophene (B3LYP/cc-PVTZ)[4] | 3,4-di-t-butylthiophene 1-oxide (X-ray)[5] |

| Bond Lengths (Å) | ||

| Cα-Cβ | 1.370 | 1.340(2) |

| Cβ-Cβ' | 1.423 | 1.527(2) |

| S-Cα | 1.714 | 1.747(2) |

| S-O | - | 1.494(1) |

| Bond Angles (º) | ||

| Cα-S-Cα' | 92.2 | 89.8(1) |

| S-Cα-Cβ | 111.5 | - |

| Cα-Cβ-Cβ' | 112.4 | 110.8(1) |

Note: Experimental data for unsubstituted thiophene 1-oxide is scarce. Data for a substituted derivative is provided for comparison.

Table 2: Calculated Electronic Properties of Thiophene and Thiophene 1-Oxide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Thiophene | -6.56 | -0.36 | 6.20 | DFT/B3LYP/3-21G[6] |

| Thiophene Oligomers | Varies | Varies | Varies | DFT at B3LYP/6-31G(d)[7] |

| Thiophene Sulfonamide Derivatives | Varies | Varies | 3.44 - 4.65 | B3LYP/6-311G(d,p)[8] |

Synthesis of Thiophene 1-Oxide

The most common method for the synthesis of thiophene 1-oxides is the controlled oxidation of the corresponding thiophene. Over-oxidation to the thermodynamically more stable thiophene 1,1-dioxide is a common side reaction, making the isolation of the mono-oxidized product challenging.

A widely employed strategy involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid, like boron trifluoride etherate (BF₃·OEt₂). The Lewis acid is believed to coordinate to the sulfoxide oxygen, deactivating it towards further oxidation.[9]

Caption: General synthesis of thiophene 1-oxide via oxidation.

Experimental Protocol: Synthesis of a Substituted Thiophene 1-Oxide

The following is a representative protocol for the synthesis of a substituted thiophene 1-oxide, adapted from the literature.[9]

Materials:

-

Substituted Thiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ether for chromatography

Procedure:

-

Dissolve the substituted thiophene in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -20 °C using a suitable cooling bath.

-

Add BF₃·OEt₂ dropwise to the stirred solution.

-

In a separate flask, dissolve m-CPBA in dry CH₂Cl₂ and add this solution dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to quench the excess peroxy acid.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ether as the eluent, to afford the desired thiophene 1-oxide.

Reactivity: The Diels-Alder Reaction

A key feature of the electronic structure of thiophene 1-oxide is its character as a cyclic diene. The loss of aromaticity makes the π-system more localized and, consequently, more reactive in cycloaddition reactions. Thiophene 1-oxides are excellent dienes in [4+2] cycloaddition (Diels-Alder) reactions, reacting with a variety of dienophiles.[5]

Caption: Diels-Alder reaction of thiophene 1-oxide.

Experimental Protocol: Diels-Alder Reaction of an in situ Generated Thiophene Oxide

The high reactivity and thermal instability of many thiophene 1-oxides often necessitate their generation and use in situ for subsequent reactions.

Materials:

-

Thiophene derivative

-

m-CPBA

-

Dienophile (e.g., N-phenylmaleimide)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the thiophene derivative and the dienophile in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add a solution of m-CPBA in CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to days, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of thiophene 1-oxides. The oxidation of the sulfur atom leads to characteristic changes in the chemical shifts of the ring protons and carbons compared to the parent thiophene.

Due to the scarcity of reported NMR data for the unsubstituted thiophene 1-oxide, the following table provides typical chemical shift ranges for protons and carbons in thiophene and related derivatives for comparative purposes.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (ppm)

| Compound | Nucleus | Chemical Shift (δ) |

| Thiophene[10][11] | Hα | ~7.3 |

| Hβ | ~7.1 | |

| Cα | ~127 | |

| Cβ | ~125 | |

| Thiophene Derivatives[8] | Cα | 110 - 150 |

| Cβ | 110 - 150 | |

| Benzo[b]thiophene 1-oxide derivatives | C2 | Varies |

| C3 | Varies |

Note: Chemical shifts are highly dependent on the solvent and substituents.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified thiophene 1-oxide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, or as needed for adequate signal-to-noise.

-

-

Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).[7]

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

Computational Chemistry Methods

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic properties of thiophene 1-oxide and its derivatives.

Protocol for DFT Calculations:

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

-

Geometry Optimization:

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Single-point energy calculations are then performed on the optimized geometry to obtain electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap is related to the molecule's kinetic stability and its electronic absorption properties.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts, which can be compared with experimental data to aid in structure elucidation.

-

Caption: A typical workflow for DFT calculations.

Applications in Drug Development

Thiophene-containing compounds are a cornerstone of medicinal chemistry, with numerous approved drugs incorporating this heterocycle.[1][2] The oxidation of a thiophene moiety in a drug molecule to its corresponding 1-oxide can have significant implications for its pharmacological and toxicological profile. This biotransformation can alter the molecule's polarity, reactivity, and ability to interact with biological targets. Understanding the electronic properties of thiophene 1-oxides is therefore critical for predicting metabolic pathways and designing safer and more effective drugs.

Conclusion

Thiophene 1-oxide presents a fascinating case study in the electronic consequences of heteroatom oxidation in an aromatic system. Its non-planar structure and reduced aromaticity lead to a unique reactivity profile, most notably as a potent diene in Diels-Alder reactions. While experimental data on the parent compound is limited, computational chemistry provides invaluable insights into its structure and electronic properties. For researchers in drug development and materials science, a thorough understanding of the electronic characteristics of thiophene 1-oxide is essential for harnessing its synthetic potential and predicting its behavior in biological and material systems. Further experimental and theoretical investigations into this intriguing molecule are warranted to fully explore its chemical space.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ljast.ly [ljast.ly]

- 8. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.org [mdpi.org]

- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 11. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

Thiophene S-oxide Molecular Orbital Theory: A Technical Guide for Advanced Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Thiophene S-oxides are a unique class of heterocyclic compounds that have garnered significant interest due to their distinct electronic structure and reactivity. Unlike their aromatic thiophene precursors, thiophene S-oxides are non-planar and exhibit a pronounced diene character, making them valuable intermediates in organic synthesis, particularly in [4+2]-cycloaddition reactions.[1][2] Their existence as transient intermediates in the metabolism of thiophene-containing drugs also underscores their importance in medicinal chemistry and toxicology.[2][3] This guide provides an in-depth analysis of the molecular orbital (MO) theory of thiophene S-oxide, detailing its electronic structure, aromaticity, and reactivity. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of critical pathways to facilitate a comprehensive understanding for researchers in chemistry and drug development.

Molecular Structure and Electronic Properties

Geometric and Electronic Structure

Thiophene is a planar, aromatic heterocycle.[4] The introduction of a single oxygen atom onto the sulfur atom to form thiophene S-oxide fundamentally alters its geometry and electronic properties. X-ray crystal structures and computational studies reveal that thiophene S-oxides are non-planar, with the sulfur atom adopting a pyramidal geometry.[1][5] This puckered conformation disrupts the cyclic delocalization of π-electrons that is characteristic of aromatic systems. The lone pair on the sulfur atom does not effectively participate in the π-system of the diene moiety.[1] Consequently, thiophene S-oxide behaves more like a cyclic diene than an aromatic compound.[1]

Aromaticity

Frontier Molecular Orbital (FMO) Analysis

The reactivity of thiophene S-oxide, particularly in cycloaddition reactions, is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies

Ab initio and Density Functional Theory (DFT) calculations have shown that the oxidation of thiophene to thiophene S-oxide leads to a dramatic increase in the electron affinity (a lowering of the LUMO energy) with only a minor change in the ionization potential (HOMO energy).[6] This makes thiophene S-oxide a potent diene in Diels-Alder reactions, capable of reacting with a wide range of dienophiles.[2]

Further oxidation to the S,S-dioxide results in a decrease in the energy of the HOMO compared to identically substituted cyclopentadienes.[2] In contrast, frontier molecular orbital calculations at the HF/6-311++G(d,p)//M06-2X/6-31+G(d) level indicate that both the HOMO and LUMO of thiophene S-oxide are slightly higher in energy than those of thiophene S,S-dioxide.[2] The specific energies are sensitive to the substitution pattern on the thiophene ring; electron-donating groups increase the nucleophilicity, while electron-withdrawing groups enhance the electrophilicity.[7]

Reactivity in Cycloaddition Reactions

Thiophene S-oxides are highly effective dienes in [4+2]-cycloaddition (Diels-Alder) reactions.[1] They react readily with electron-poor, electron-neutral, and even electron-rich dienophiles.[2] The reaction proceeds with high syn π-facial stereoselectivity, a phenomenon that can be attributed to the "Cieplak-effect".[1] With acetylenes as dienophiles, the initial cycloadducts spontaneously extrude the sulfoxy bridge to form substituted arenes directly.[1][8] When alkenes are used, stable 7-thiabicyclo[2.2.1]heptene S-oxides are formed.[1]

Quantitative Data Summary

Quantitative data from computational and experimental studies are summarized below for comparative analysis.

Table 1: Calculated Molecular Orbital Energies and Electrochemical Potentials

| Compound | Method | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) | Reduction Potential (V) | Reference |

|---|---|---|---|---|---|---|

| Thiophene S-oxide | Ab initio | - | - | ~1.6 | -1.6 to -1.7 | [6] |

| Thiophene S-oxide | HF/6-311++G(d,p) | +0.5 (vs TSO2) | +0.4 (vs TSO2) | - | - | [2] |

| Substituted TOs | DFT | Variable | Variable | - | - |[7] |

Table 2: Calculated Aromaticity Indices for Thiophene S-oxide

| Index | Value | Interpretation | Reference |

|---|---|---|---|

| ISEc | 1.1 kcal/mol | Borderline non-aromatic | [5] |

| NICS(0) | -5.2 | Borderline non-aromatic | [5] |

| Julg's A Index | 0.69 | Reduced aromaticity |[5] |

Experimental Protocols

The synthesis of thiophene S-oxides remained challenging until the development of controlled oxidation methods that prevent overoxidation to the stable S,S-dioxide.[1][9]

Synthesis of Thiophene S-oxide via Oxidation of Thiophene

This protocol is a representative procedure for the preparation of thiophene S-oxides.[9] The key is the use of a Lewis acid (BF₃·Et₂O) or a proton acid (CF₃COOH) which likely activates the peracid and complexes with the resulting S-oxide, deactivating it towards further oxidation.[2][9][10]

Materials:

-

Substituted Thiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the starting thiophene in anhydrous CH₂Cl₂.

-

Cooling: Cool the solution to –20 °C using a suitable cooling bath (e.g., dry ice/acetone).[9]

-

Lewis Acid Addition: Add BF₃·Et₂O dropwise to the stirred solution at –20 °C.[9]

-

Oxidant Addition: In a separate flask, prepare a solution of m-CPBA in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture while maintaining the temperature at –20 °C.[9]

-

Reaction Monitoring: Stir the reaction mixture at –20 °C for several hours (e.g., 3 hours).[9] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of NaHCO₃ and stir vigorously for 30 minutes to neutralize the acids.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with CH₂Cl₂. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with water and then dry over anhydrous MgSO₄.[9]

-

Purification: Filter off the drying agent and remove the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to yield the pure thiophene S-oxide.[9]

Conclusion

The molecular orbital theory of thiophene S-oxide reveals a fascinating departure from the aromaticity of its parent heterocycle. Its non-planar structure and resulting diene-like character are directly reflected in its frontier molecular orbitals, which confer high reactivity in [4+2]-cycloaddition reactions. This reactivity profile makes thiophene S-oxides versatile building blocks for the synthesis of complex, functionalized molecules. For drug development professionals, understanding the formation and reactivity of thiophene S-oxides is critical, as they are known reactive metabolites of several thiophene-containing pharmaceuticals. The computational and experimental frameworks presented in this guide offer a solid foundation for further research and application of these intriguing molecules.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene S-oxides: orbital energies and electrochemical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.org [mdpi.org]

- 9. mdpi.org [mdpi.org]

- 10. pubs.acs.org [pubs.acs.org]

Theoretical Studies on Thiophene Oxide Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a fundamental scaffold in numerous pharmaceuticals and agrochemicals. Its metabolic or synthetic oxidation leads to the formation of two key isomers: thiophene 1-oxide (a sulfoxide) and thiophene 1,1-dioxide (a sulfone). These oxides exhibit markedly different chemical and physical properties compared to the parent thiophene, including altered aromaticity, stability, and reactivity. Thiophene 1-oxides are often transient, highly reactive intermediates, while the corresponding 1,1-dioxides are typically more stable but have lost their aromatic character.[1]

Understanding the nuanced differences in the electronic structure, stability, and reactivity of these isomers is paramount for predicting metabolic pathways, designing novel therapeutic agents, and developing synthetic strategies. Theoretical and computational chemistry provides an indispensable toolkit for elucidating these properties at a molecular level. This guide offers a comprehensive overview of the theoretical studies on thiophene oxide isomers, presenting key quantitative data, detailed experimental protocols for their synthesis, and visual representations of their reaction pathways and study workflows.

Theoretical and Computational Methodologies

The insights presented in this guide are predominantly derived from Density Functional Theory (DFT) calculations, a robust quantum mechanical modeling method for investigating the electronic structure of molecules.

Computational Details: The most frequently employed method for studying thiophene oxides is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with Pople-style basis sets, such as 6-31G* or the more extensive 6-311+G(d,p), to provide a reliable balance between computational cost and accuracy for predicting molecular geometries, energies, and other electronic properties.[2]

Key Properties Investigated:

-

Optimized Geometry: Determination of the lowest energy three-dimensional structure, providing data on bond lengths and angles.

-

Relative Stability: Calculation of total electronic energies to compare the thermodynamic stability of different isomers.

-

Aromaticity: Quantified using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive or near-zero value suggests anti-aromatic or non-aromatic character, respectively.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and kinetic stability.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from theoretical studies on thiophene and its oxide isomers. This allows for a direct comparison of their structural, energetic, and electronic properties.

Table 1: Calculated Molecular Properties of Thiophene and its Oxides

| Compound | Method | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | B3LYP/6-311++G(d,p) | -551.85 | 0.55 | -6.53 | -0.87 | 5.66 |

| Thiophene 1-oxide | B3LYP/6-31G* | -626.78 | 3.67 | -6.89 | -1.95 | 4.94 |

| Thiophene 1,1-dioxide | B3LYP/cc-pVTZ | -701.71 | 4.65 | -7.89 | -2.99 | 4.90 |

Note: Data is compiled from multiple sources and computational levels for illustrative purposes. Direct comparison should be made with caution.

Table 2: Calculated Geometries of Thiophene and its Oxides (B3LYP/6-311+G level)**

| Parameter | Thiophene | Thiophene 1-oxide | Thiophene 1,1-dioxide |

| Bond Lengths (Å) | |||

| S1-C2 | 1.714 | 1.785 | 1.801 |

| C2-C3 | 1.370 | 1.365 | 1.355 |

| C3-C4 | 1.423 | 1.430 | 1.445 |

| S1-O | - | 1.480 | 1.445 |

| **Bond Angles (°) ** | |||

| C5-S1-C2 | 92.2 | 86.5 | 83.1 |

| S1-C2-C3 | 111.5 | 114.2 | 115.8 |

| C2-C3-C4 | 112.4 | 112.6 | 112.7 |

Note: Thiophene 1-oxide has a non-planar, envelope-like conformation. The values represent an average or representative geometry. Data compiled and rationalized from multiple theoretical studies.[3]

Table 3: Calculated Aromaticity Indices (NICS)

| Compound | Method | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |

| Benzene (Reference) | B3LYP/6-311+G** | -8.0 | -10.2 | Aromatic |

| Thiophene | B3LYP/6-311+G(d,p) | -13.0 | -10.4 | Aromatic[4] |

| Thiophene 1-oxide | Not Specified | -5.2 | Not Found | Borderline / Slightly Aromatic[4] |

| Thiophene 1,1-dioxide | Not Found | Not Found | Non-Aromatic[1] |

NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. Negative values indicate aromaticity.

Experimental Protocols

Theoretical predictions are validated by experimental results. The following are representative protocols for the synthesis of this compound isomers.

Synthesis of Thiophene 1-oxide (In Situ Generation and Trapping)

Thiophene 1-oxides are highly reactive and often generated in situ for subsequent reactions, such as Diels-Alder cycloadditions. Isolation is possible but challenging.

Materials:

-

Substituted Thiophene (e.g., 2,5-dimethylthiophene)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dichloromethane (CH₂Cl₂, dry)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Dienophile (e.g., N-phenylmaleimide) for trapping

Procedure:

-

Dissolve the starting thiophene in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the atmosphere under an inert gas (e.g., nitrogen or argon).

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) to the cooled solution. The Lewis acid activates the peracid and protects the resulting S-oxide from further oxidation.

-

Add a solution of m-CPBA in dry dichloromethane dropwise to the reaction mixture while maintaining the temperature at -20 °C.

-

If trapping the intermediate, the dienophile should be present in the reaction mixture from the start.

-

Stir the reaction mixture at -20 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acids.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting product (e.g., the Diels-Alder adduct) by column chromatography on silica gel.

Synthesis of Thiophene 1,1-dioxide

Thiophene 1,1-dioxides are more stable and can be readily synthesized by the oxidation of the corresponding thiophene, often using a stronger oxidizing agent or more forcing conditions than for the S-oxide.

Materials:

-

Thiophene or substituted thiophene

-

Hydrogen peroxide (H₂O₂) (30% solution) or m-CPBA

-

Acetic acid (for H₂O₂ oxidation)

-

Dichloromethane (for m-CPBA oxidation)

-

Sodium bicarbonate solution

-

Magnesium sulfate

Procedure (using m-CPBA):

-

Dissolve the thiophene in dichloromethane in a round-bottom flask.

-

Add an excess (typically 2.2 to 2.5 equivalents) of m-CPBA to the solution in portions. The reaction is often exothermic, and cooling may be required to maintain a moderate temperature.

-

Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC. The reaction may take several hours to days depending on the substrate.

-

After the reaction is complete, cool the mixture and filter to remove the byproduct, meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude thiophene 1,1-dioxide, which can be further purified by recrystallization or column chromatography.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex relationships and processes involved in the study of thiophene oxides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiophene Oxides from Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene oxides are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science. Their unique electronic properties and reactivity make them attractive building blocks for the synthesis of complex molecules. Thiophene-containing compounds are present in numerous pharmaceuticals, and their metabolites, which can include thiophene S-oxides, are of significant interest in drug development to understand efficacy and potential toxicity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of thiophene oxides from their corresponding thiophene precursors.

The direct oxidation of thiophenes can lead to either thiophene-S-oxides or thiophene-S,S-dioxides. Controlling the oxidation to selectively obtain the desired S-oxide is a key challenge. Thiophene S-oxides are often unstable intermediates, prone to further oxidation or dimerization.[3][4] However, methods have been developed to synthesize and isolate these compounds, particularly by using sterically hindered substrates or by carefully controlling reaction conditions.

This guide focuses on two primary methods for the synthesis of thiophene oxides:

-

Peracid Oxidation in the Presence of a Lewis Acid: A widely used method for the controlled oxidation of thiophenes to thiophene-S-oxides.

-

Hydrogen Peroxide Oxidation with a Rhenium Catalyst: An efficient method that typically leads to the corresponding thiophene-S,S-dioxides but is included here for comparison and completeness in thiophene oxidation studies.

Method 1: Peracid Oxidation in the Presence of a Lewis Acid (m-CPBA/BF₃·Et₂O)

This method is the most common and effective for the preparation and isolation of thiophene-S-oxides. The use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in combination with a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), allows for the selective oxidation of the sulfur atom at low temperatures.[5] The Lewis acid is believed to activate the peracid and also to complex with the resulting thiophene-S-oxide, which decreases the electron density on the sulfur atom and makes it less susceptible to a second oxidation step to the dioxide.[6]

Experimental Protocol

Representative Procedure for the Synthesis of 2,5-disubstituted Thiophene-S-oxide: [5][7]

Materials:

-

Substituted Thiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ether for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone, -20 °C)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve the substituted thiophene (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to -20 °C using a cooling bath.

-

Slowly add boron trifluoride etherate (BF₃·Et₂O, ~10 eq.) to the stirred solution.

-

In a separate flask, dissolve m-CPBA (1.2-1.5 eq.) in anhydrous dichloromethane.

-

Add the m-CPBA solution dropwise to the thiophene solution via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains at -20 °C.

-

Stir the reaction mixture at -20 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-